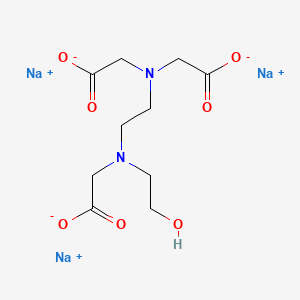
2-Propanol, 2-methyl-, zirconium(4+) salt (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) typically involves the reaction of zirconium tetrachloride with tert-butyl alcohol. The reaction is carried out under controlled alkaline conditions to form zirconium tetra-tert-butoxide . The general reaction can be represented as follows:
ZrCl4+4(CH3)3COH→Zr(O(C(CH3)3))4+4HCl
Industrial Production Methods
In industrial settings, the production of zirconium (IV) tert-butoxide is often scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form zirconium dioxide and tert-butyl alcohol.
Alcoholysis: Reacts with other alcohols to form mixed zirconium alkoxides.
Thermal Decomposition: Decomposes upon heating to form zirconium dioxide and volatile organic compounds.
Common Reagents and Conditions
Hydrolysis: Water is used as the reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Various alcohols can be used, and the reaction is often conducted under reflux conditions.
Thermal Decomposition: The compound is heated to high temperatures in an inert atmosphere.
Major Products Formed
Hydrolysis: Zirconium dioxide and tert-butyl alcohol.
Alcoholysis: Mixed zirconium alkoxides and tert-butyl alcohol.
Thermal Decomposition: Zirconium dioxide and volatile organic compounds.
科学的研究の応用
2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-containing catalysts and materials.
Biology: Employed in the preparation of zirconium-based biomaterials for medical applications.
Medicine: Utilized in the development of zirconium-based drugs and diagnostic agents.
Industry: Applied in the production of high-temperature ceramics, coatings, and other advanced materials
作用機序
The mechanism of action of 2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) involves its ability to form strong bonds with oxygen atoms in various substrates. This property makes it an effective catalyst and precursor for the synthesis of zirconium-containing materials. The compound interacts with molecular targets such as hydroxyl groups and carboxyl groups, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Sodium tert-butoxide: Similar in structure but contains sodium instead of zirconium.
Potassium tert-butoxide: Similar in structure but contains potassium instead of zirconium.
Uniqueness
2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) is unique due to its zirconium content, which imparts specific properties such as high thermal stability and reactivity with oxygen-containing substrates. These properties make it particularly useful in applications requiring high-temperature resistance and catalytic activity .
特性
IUPAC Name |
2-methylpropan-2-olate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Zr/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIUGXMWNKMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2081-12-1 |
Source


|
| Record name | Zirconium(IV) t-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Sulfocalix[4]arene](/img/structure/B7802416.png)

